N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide
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Overview
Description
This compound is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol . Another method involves nitrogen protection in a stainless steel autoclave, adding an ethanolic solution of 10% palladium carbon, and hydrogenation under pressure .Molecular Structure Analysis
The structure of this compound includes a triazole ring fused with a pyridine ring, which is further substituted with a trifluoromethyl group . The triazole ring is a five-membered ring containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For instance, they can participate in aromatic nucleophilic substitution reactions . They can also react with different amines and triazole-2-thiol to form new compounds .Scientific Research Applications
Herbicidal Activity and Environmental Impact
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide and its derivatives have been extensively studied for their herbicidal activity. These compounds exhibit potent herbicidal properties against a broad spectrum of vegetation at low application rates. The research highlights the compound's ability to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in plant growth. This mechanism of action results in the effective control of unwanted plants in agricultural settings. Furthermore, derivatives of this compound, such as N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, have been explored for their faster degradation rate in soil, addressing environmental concerns related to the persistence of herbicides (Moran, 2003; Chen et al., 2009).
Antimicrobial and Antifungal Applications
The compound and its derivatives have shown promise in antimicrobial and antifungal applications. Studies have synthesized novel sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating good antifungal activities against various pathogens. This suggests potential applications in controlling microbial and fungal infections, possibly extending to medical and agricultural uses (Xu et al., 2017; Abdel-Motaal & Raslan, 2014).
Potential Antihypertensive Agents
The derivatives of this compound have been investigated as potential antihypertensive agents. Specifically, compounds bearing morpholine, piperidine, or piperazine moieties have shown promising antihypertensive activity in vitro and in vivo, indicating their potential as new therapeutic agents for managing high blood pressure (Bayomi et al., 1999).
Insecticidal Activity
Some derivatives of this compound have exhibited significant insecticidal activity. The synthesis and characterization of novel sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety have shown good efficacy against pests like Rhizotonia erealis and Helminthosporium maydis. This indicates the potential of these compounds in developing new, effective insecticides with specific action mechanisms (Xu et al., 2017).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which is beneficial for antibacterial effects .
Future Directions
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5O3S/c13-12(14,15)9-1-2-20-10(7-9)17-18-11(20)8-16-24(21,22)19-3-5-23-6-4-19/h1-2,7,16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECJDUWVNMGLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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